
Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate is a useful research compound. Its molecular formula is C14H13Cl2NO3 and its molecular weight is 314.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate, as part of the chlorophenol family, has been studied for its environmental implications, particularly concerning aquatic ecosystems. Chlorophenols, including 2,4-dichlorophenol, a structurally related compound, exhibit moderate to considerable toxicity to both mammalian and aquatic life, especially upon long-term exposure. Their fate in the environment largely depends on the presence of adapted microflora capable of biodegrading these compounds. The persistence of chlorophenols can vary from low to moderate-high depending on environmental conditions, with a noted low potential for bioaccumulation and a significant organoleptic effect (K. Krijgsheld & A. D. Gen, 1986).
Antioxidant Capacity and Reaction Pathways
Another area of research related to the oxazol-5-yl moiety of this compound is the study of antioxidant capacities. The ABTS•+ radical cation-based assays, which evaluate antioxidant capacity, have been extensively reviewed to understand the reaction pathways of various antioxidants, including those of a phenolic nature which can form coupling adducts with ABTS•+. This research provides insights into how specific antioxidants contribute to total antioxidant capacity and underscores the importance of understanding specific reactions such as coupling, which might bias comparisons between antioxidants (I. Ilyasov et al., 2020).
Endocrine Disruption and Environmental Health
This compound belongs to a broader class of compounds that have raised concerns about their endocrine-disrupting capabilities. For instance, DDT and DDE, chemically related to the dichlorophenyl group, have been identified as endocrine disruptors affecting reproductive and immune systems in humans and wildlife. The impact of these compounds on mitochondrial function and apoptosis pathways has been reviewed, suggesting hypotheses for their direct action on mitochondrial steroid receptors (M. Burgos-Aceves et al., 2021).
Sorption and Environmental Remediation
The sorption behavior of chlorophenols, including 2,4-dichlorophenol, has been extensively studied to understand their fate in soil and groundwater. Such research is crucial for environmental remediation strategies, indicating that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides. This knowledge helps in designing effective remediation strategies for pollutants related to this compound and similar compounds (D. Werner et al., 2012).
Propiedades
IUPAC Name |
ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3/c1-2-19-14(18)11(13-5-6-17-20-13)7-9-3-4-10(15)8-12(9)16/h3-6,8,11H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKQUNLOEFWORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)C2=CC=NO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331510 |
Source


|
| Record name | ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821127 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
672949-13-2 |
Source


|
| Record name | ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[2-(Trifluoromethylsulfanyl)phenyl]methyl]but-2-ynamide](/img/structure/B2601779.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2601782.png)
![3-({4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2601783.png)
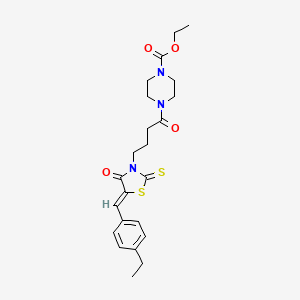
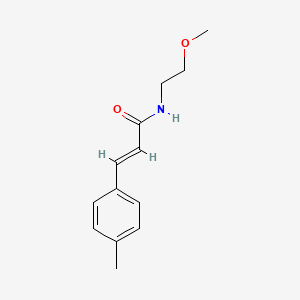
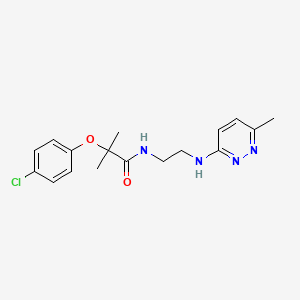

![2-[(3S)-2-Phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid](/img/structure/B2601792.png)
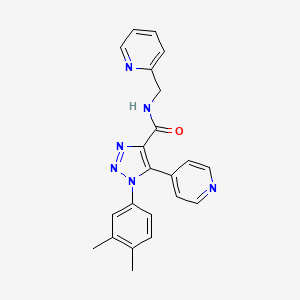
![5-cyano-6-[2-(diethylamino)-2-oxoethyl]sulfanyl-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2601794.png)
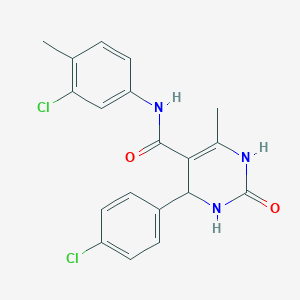

![8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2601800.png)
![3-Chloro-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2601801.png)
